

Application Notes and Protocols for NVS-BPTF-1 in High-Throughput Screening

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Compound of Interest

Compound Name: *Nvs-bptf-1*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **NVS-BPTF-1**, a selective chemical probe for the bromodomain of Bromodomain and PHD finger-containing Transcription Factor (BPTF). Included are its mechanism of action, key quantitative data, and a detailed protocol for its application in high-throughput screening (HTS) to identify novel BPTF inhibitors.

Introduction

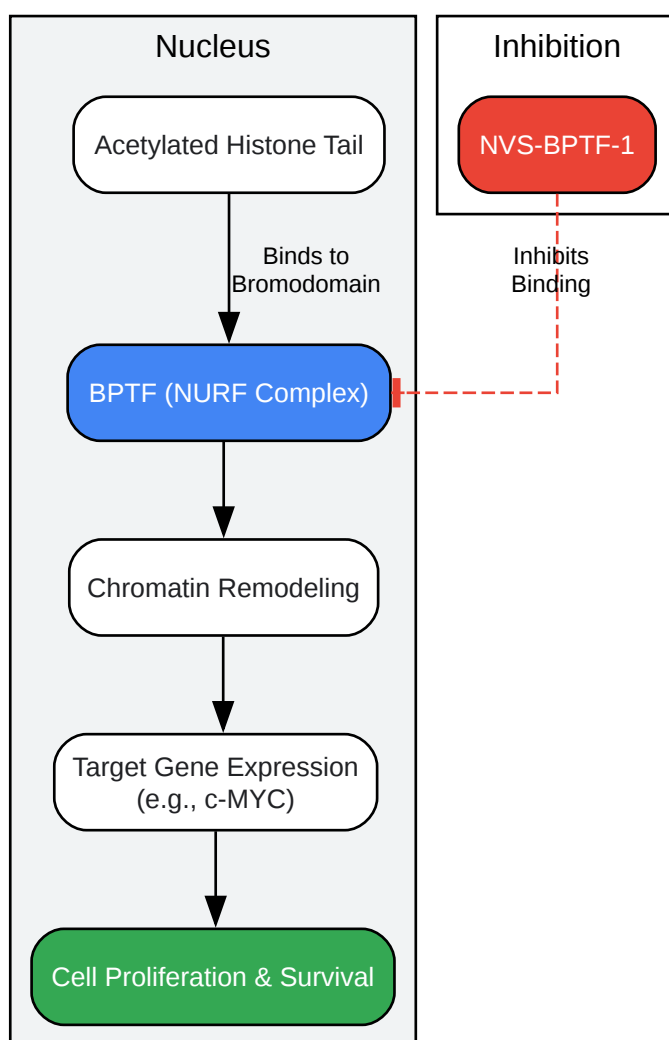
Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1][2][3] The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails, a crucial step in regulating gene expression.[2][3] Dysregulation of BPTF has been implicated in various cancers, including melanoma, triple-negative breast cancer, and lung cancer, making it a promising therapeutic target.[1][4][5][6] **NVS-BPTF-1** is a potent and selective cell-active chemical probe that inhibits the BPTF bromodomain, providing a valuable tool for studying its function and for discovering novel cancer therapeutics.[7][8]

Mechanism of Action

BPTF, as part of the NURF complex, binds to chromatin through its bromodomain and PHD finger, which recognize acetylated and methylated histone tails, respectively.[2][8] This binding facilitates chromatin remodeling, leading to changes in gene expression. In several cancers, BPTF has been shown to promote the expression of oncogenes like c-MYC.[2][9] **NVS-BPTF-1**

acts as a competitive inhibitor of the BPTF bromodomain, preventing its engagement with acetylated histones. This disruption of BPTF's chromatin-tethering function can modulate the expression of BPTF-dependent genes and inhibit cancer cell pro-survival signaling.[8]

BPTF Signaling Pathway and Inhibition by NVS-BPTF-1



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Caption: BPTF's role in chromatin remodeling and gene expression, and its inhibition by **NVS-BPTF-1**.

Quantitative Data for NVS-BPTF-1

The following table summarizes the key quantitative data for **NVS-BPTF-1** and its negative control, NVS-BPTF-C.

| Parameter | NVS-BPTF-1 | NVS-BPTF-C (Negative Control) | Assay Type | Reference |
|-----------------------|------------|----------------------------------|-------------------|-----------|
| Binding Affinity (Kd) | 71 nM | 1.67 μ M | BLI | [8] |
| In Vitro IC50 | 56 nM | Not specified | AlphaScreen | [8] |
| Cellular IC50 | 16 nM | No activity | NanoBRET (HEK293) | [8] |

High-Throughput Screening Protocol: AlphaScreen Assay for BPTF Bromodomain Inhibitors

This protocol outlines a 384-well format AlphaScreen assay for the high-throughput screening of small molecule libraries to identify inhibitors of the BPTF bromodomain.

Principle

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this assay, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac) is captured by Streptavidin-coated Donor beads, and a GST-tagged BPTF bromodomain protein is captured by anti-GST-coated Acceptor beads. When the BPTF bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the BPTF-histone interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.

Materials and Reagents

- BPTF Bromodomain (GST-tagged): Recombinant, purified protein.
- Biotinylated Histone H4K16ac Peptide: Synthetic peptide.

- **NVS-BPTF-1**: Positive control inhibitor.
- DMSO: Vehicle control.
- Streptavidin-Coated Donor Beads: (PerkinElmer)
- Anti-GST-Coated Acceptor Beads: (PerkinElmer)
- Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
- 384-well low-volume white microplates: (e.g., Corning 3826)
- Liquid handling system: For dispensing reagents.
- Plate reader: Capable of AlphaScreen detection.

Experimental Protocol

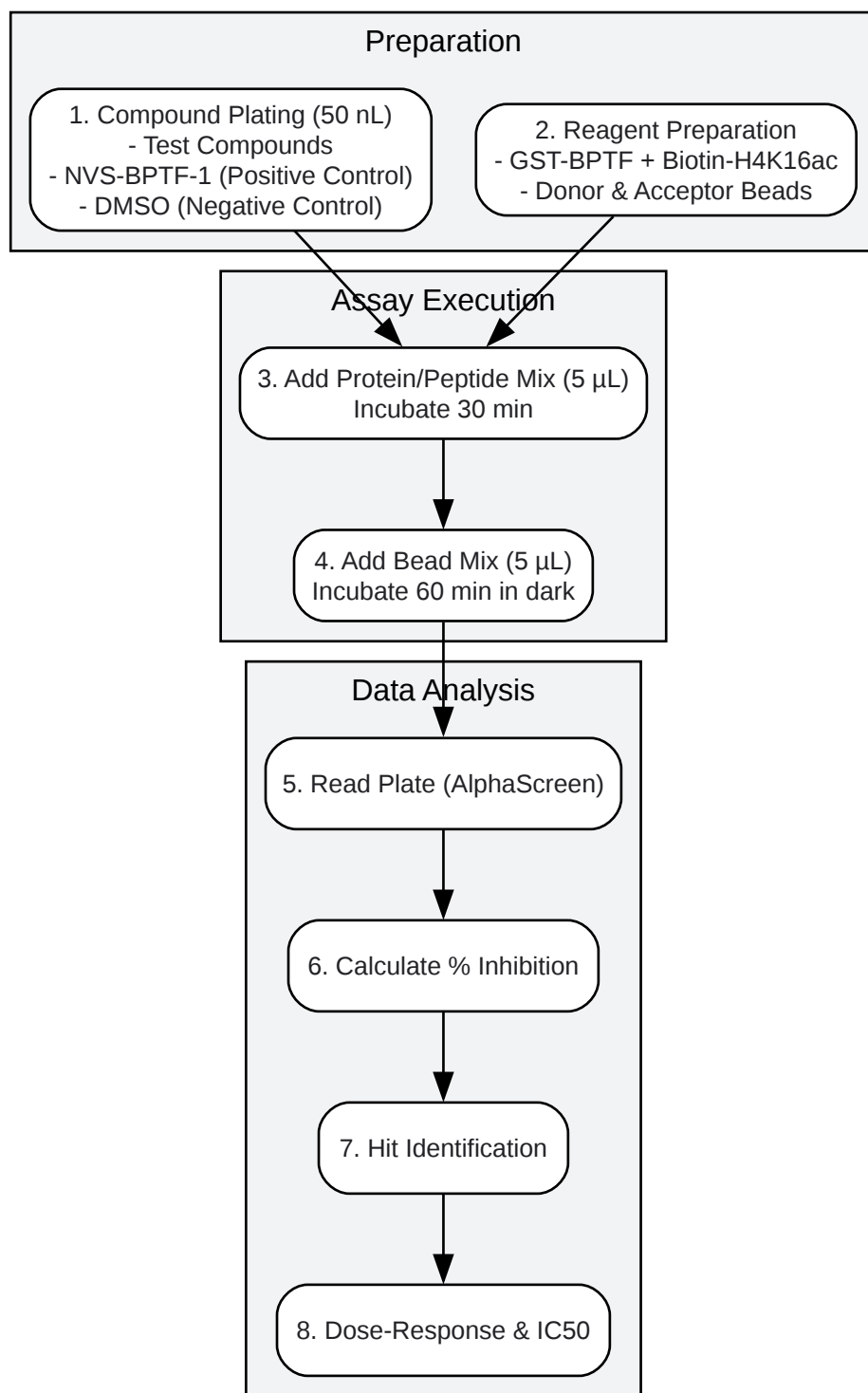
- Compound Plating:
 - Prepare a stock solution of test compounds and **NVS-BPTF-1** in 100% DMSO.
 - Using an acoustic liquid handler, dispense 50 nL of each test compound, **NVS-BPTF-1** (positive control), or DMSO (negative control) into the wells of a 384-well plate. The final concentration of compounds can be screened at a single dose (e.g., 10 μ M) or in a dose-response format.
- Reagent Preparation:
 - Prepare a solution of GST-BPTF bromodomain and biotinylated H4K16ac peptide in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
 - Prepare a suspension of anti-GST Acceptor beads and Streptavidin Donor beads in assay buffer in subdued light.
- Assay Procedure:

- Add 5 µL of the GST-BPTF/biotinylated-H4K16ac peptide mix to each well of the compound plate.
- Incubate for 30 minutes at room temperature to allow for compound binding to the protein.
- Add 5 µL of the bead mixture to all wells.
- Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein/peptide binding.
- Data Acquisition:
 - Read the plate on an AlphaScreen-capable plate reader.

Data Analysis

- Calculate Percent Inhibition:
 - $\text{Percent Inhibition} = 100 * (1 - (\text{Signal}_{\text{compound}} - \text{Signal}_{\text{background}}) / (\text{Signal}_{\text{DMSO}} - \text{Signal}_{\text{background}}))$
 - Signalbackground can be determined from wells containing all reagents except the biotinylated peptide.
- Hit Identification:
 - Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
- Dose-Response Analysis:
 - For confirmed hits, perform a dose-response experiment to determine the IC50 value.

HTS Workflow Diagram



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Caption: High-throughput screening workflow for identifying BPTF bromodomain inhibitors.

Concluding Remarks

NVS-BPTF-1 serves as an essential tool for investigating the biological roles of BPTF and for the discovery of novel therapeutic agents targeting this epigenetic reader. The provided protocols and data offer a solid foundation for researchers to employ **NVS-BPTF-1** in high-throughput screening campaigns and further elucidate the therapeutic potential of BPTF inhibition. It is important to note that while **NVS-BPTF-1** is a potent cellular probe, it has inadequate ADME properties for in vivo studies.[8] Therefore, newly identified hits from HTS campaigns will require subsequent medicinal chemistry optimization for progression into in vivo models.

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